1-(10H-Phenothiazin-10-yl)-2-phenylethan-1-one
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Overview
Description
1-(10H-phenothiazin-10-yl)-2-phenylethanone is a compound that belongs to the phenothiazine class of chemicals. . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10H-phenothiazin-10-yl)-2-phenylethanone typically involves the reaction of phenothiazine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .
Chemical Reactions Analysis
Types of Reactions: 1-(10H-phenothiazin-10-yl)-2-phenylethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated phenothiazine derivatives.
Scientific Research Applications
1-(10H-phenothiazin-10-yl)-2-phenylethanone has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-phenylethanone involves its interaction with various molecular targets. It primarily acts on the central nervous system by binding to dopamine receptors, thereby inhibiting their activity. This action is similar to other phenothiazine derivatives, which are known to block dopamine D1 and D2 receptors . Additionally, the compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
10H-Phenothiazine: A parent compound with similar biological activities.
2-(10H-phenothiazin-10-yl)acetonitrile: A derivative used in the synthesis of tetrazoles.
10-(2-diethylaminopropyl)phenothiazine: Known for its antipsychotic properties.
Uniqueness: 1-(10H-phenothiazin-10-yl)-2-phenylethanone stands out due to its unique structure, which combines the phenothiazine moiety with a phenylethanone group. This structural modification enhances its potential therapeutic applications and broadens its scope in scientific research .
Properties
IUPAC Name |
1-phenothiazin-10-yl-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NOS/c22-20(14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRJXAKDUXFICI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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